molecular formula C27H36O2S B130300 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one CAS No. 71507-77-2

17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one

Cat. No.: B130300
CAS No.: 71507-77-2
M. Wt: 424.6 g/mol
InChI Key: ZTHICPNHMULZDY-DPHHJUNKSA-N
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Description

17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one is a synthetic derivative of testosterone. It is characterized by the presence of a phenylthio group attached to the androstane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one typically involves the introduction of the phenylthio group to the androstane skeleton. One common method includes the reaction of 17beta-Hydroxy-17-methyl-androst-4-ene-3-one with phenylthiomethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in growth and development. The phenylthio group may enhance the compound’s stability and binding affinity, leading to more pronounced biological effects .

Comparison with Similar Compounds

Similar Compounds

    17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androstane-3-one: A reduced form of the compound.

    17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one: Without the phenylthio group.

    This compound: With different substituents at the 17th position.

Uniqueness

The presence of the phenylthio group in this compound distinguishes it from other similar compounds. This functional group enhances the compound’s stability and potentially its biological activity, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

71507-77-2

Molecular Formula

C27H36O2S

Molecular Weight

424.6 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-17-hydroxy-10,13,17-trimethyl-4-(phenylsulfanylmethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H36O2S/c1-25-14-13-24(28)20(17-30-18-7-5-4-6-8-18)21(25)10-9-19-22(25)11-15-26(2)23(19)12-16-27(26,3)29/h4-8,19,22-23,29H,9-17H2,1-3H3/t19-,22+,23+,25+,26+,27?/m1/s1

InChI Key

ZTHICPNHMULZDY-DPHHJUNKSA-N

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4(C)O)C)CSC5=CC=CC=C5

SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)CSC5=CC=CC=C5

Canonical SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)CSC5=CC=CC=C5

Synonyms

(17β)-17-Hydroxy-17-methyl-4-[(phenylthio)methyl]-androst-4-en-3-one

Origin of Product

United States

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